molecular formula C18H21BrN4O B2667205 N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 380626-12-0

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Katalognummer B2667205
CAS-Nummer: 380626-12-0
Molekulargewicht: 389.297
InChI-Schlüssel: ALSNWIVWTGYOCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of molecules called piperazine derivatives, which have been extensively studied for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

ACAT Inhibitors for Cardiovascular Diseases

Compounds structurally related to N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide have been explored as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), suggesting potential for treating diseases involving ACAT-1 overexpression, such as atherosclerosis. Enhanced aqueous solubility and improved oral absorption were observed in these studies, indicating favorable pharmacokinetic properties for clinical application (Shibuya et al., 2018).

Anticonvulsant Activity

Piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing protection in animal models of epilepsy. This suggests potential therapeutic applications for compounds with similar structural features in the treatment of neurological disorders (Obniska et al., 2015).

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Research into new thiazole-piperazine derivatives has identified potent inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. These findings highlight the potential of structurally similar compounds for developing new therapies for neurodegenerative disorders (Yurttaş et al., 2013).

Motilin Receptor Agonists for Gastrointestinal Disorders

Studies have identified small molecule motilin receptor agonists with promising pharmacokinetic profiles and potentiation of gastrointestinal contractions. These compounds could be useful in treating gastrointestinal motility disorders, indicating a potential research direction for compounds like N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (Westaway et al., 2009).

Memory Enhancement

Research on piperazin-1-yl derivatives has explored their effects on memory enhancement in mice, suggesting the potential of similar compounds in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2008).

Anticancer Activity

The synthesis and evaluation of benzimidazole-piperazine derivatives have demonstrated significant anticancer activity against various human cancer cell lines. This suggests that compounds with similar structural features could be explored as potential anticancer agents (Boddu et al., 2018).

Eigenschaften

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-14-12-15(19)5-6-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNWIVWTGYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.